BICYCLO3.1.1HEPT-2-ENE, 2,6,6-TRIMETHYL-, POLYMER WITH 6,6-DIMETHYL-2-METHYLENEBICYCLO3.1.1HEPTANE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

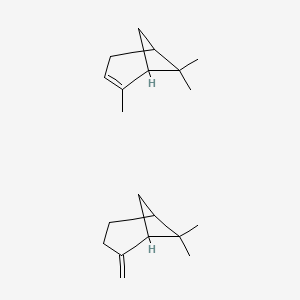

Pinene is a bicyclic monoterpene hydrocarbon with the molecular formula C10H16. It exists in two isomeric forms: alpha-pinene and beta-pinene. These isomers are found in the essential oils of many plants, particularly coniferous trees like pines. Alpha-pinene is known for its distinctive pine-like scent, while beta-pinene has a woody-green aroma. Both isomers are widely used in various industries due to their unique chemical properties and biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Alpha-pinene and beta-pinene can be synthesized through various methods, including the pyrolysis of other terpenes. For example, myrcene can be obtained by the pyrolysis of alpha-pinene or beta-pinene . Additionally, biotransformation methods using microorganisms such as fungi and bacteria have shown promising results in producing these compounds .

Industrial Production Methods

Commercially, alpha-pinene and beta-pinene are primarily obtained through the distillation of turpentine, which is derived from the resin of pine trees. Turpentine typically contains about 60% alpha-pinene and 30% beta-pinene . Another method involves the conversion of alpha-pinene to beta-pinene through specific chemical reactions .

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-pinene and beta-pinene undergo various chemical reactions, including:

Oxidation: Both isomers can be oxidized to form compounds such as pinonaldehyde and nor-pinonaldehyde.

Reduction: Reduction reactions can convert these pinenes into other terpenes like camphene.

Common Reagents and Conditions

Common reagents used in the reactions of alpha-pinene and beta-pinene include ozone for ozonolysis, formaldehyde for substitution reactions, and various oxidizing agents for oxidation reactions .

Major Products

Major products formed from the reactions of alpha-pinene and beta-pinene include pinonaldehyde, nor-pinonaldehyde, camphene, nopol, and nopyl acetate .

Applications De Recherche Scientifique

Alpha-pinene and beta-pinene have a wide range of scientific research applications:

Chemistry: These compounds are used as intermediates in the synthesis of other chemicals and polymers.

Biology: They exhibit various biological activities, including antimicrobial, antifungal, and insecticidal properties

Medicine: Alpha-pinene and beta-pinene have shown potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer activities

Industry: These pinenes are used in the production of fragrances, flavors, and as solvents in the chemical industry

Mécanisme D'action

The mechanism of action of alpha-pinene and beta-pinene involves their interaction with various molecular targets and pathways. For instance, alpha-pinene has been shown to exert bronchodilation effects by relaxing the airway muscles, making it beneficial for treating asthma . Both isomers also exhibit antimicrobial activity by disrupting the cell membranes of bacteria and fungi . Additionally, their anti-inflammatory and antioxidant effects are mediated through the inhibition of pro-inflammatory cytokines and the scavenging of free radicals .

Comparaison Avec Des Composés Similaires

Alpha-pinene and beta-pinene are part of a larger family of terpenes, which includes compounds like limonene, camphene, and myrcene. While all these terpenes share a similar molecular structure, they differ in the arrangement of their atoms, leading to distinct physical and chemical properties . For example:

Limonene: Known for its citrus scent, limonene is commonly used in cleaning products and as a flavoring agent.

Camphene: This compound has a camphor-like aroma and is used in the production of fragrances and as a food additive.

Myrcene: Found in hops and bay leaves, myrcene has a musky, earthy scent and is used in the fragrance industry

Alpha-pinene and beta-pinene are unique due to their specific biological activities and their widespread occurrence in nature, making them valuable in various applications .

Propriétés

Numéro CAS |

31393-98-3 |

|---|---|

Formule moléculaire |

C20H32 |

Poids moléculaire |

272.5 g/mol |

Nom IUPAC |

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane;2,6,6-trimethylbicyclo[3.1.1]hept-2-ene |

InChI |

InChI=1S/2C10H16/c2*1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3;8-9H,1,4-6H2,2-3H3 |

Clé InChI |

CUZHJZGRKFEZIY-UHFFFAOYSA-N |

SMILES |

CC1=CCC2CC1C2(C)C.CC1(C2CCC(=C)C1C2)C |

SMILES canonique |

CC1=CCC2CC1C2(C)C.CC1(C2CCC(=C)C1C2)C |

Key on ui other cas no. |

31393-98-3 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.